4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide -

4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide

Catalog Number: EVT-4792450
CAS Number:
Molecular Formula: C22H29N3O3S
Molecular Weight: 415.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide (AN-024)

    N-{[2''-{[{(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl}-4-(2-oxazolyl)[1,1''-biphenyl]-2-yl]methyl}-N,3,3-trimethylbutanamide

    • Compound Description: This compound acts as an endothelin antagonist. Endothelin antagonists are a class of drugs that block the effects of endothelin, a potent vasoconstrictor. They are used to treat pulmonary arterial hypertension. []
    • Relevance: This compound and 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide both contain a sulfonamide group (R-SO2-NH-R') linked to an aromatic ring. They differ significantly in the other substituents and overall structure. []

    4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

    • Compound Description: ZD3523 is a potent and orally active leukotriene receptor antagonist. It exhibits high affinity for the LTD4 receptor and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs. ZD3523 displays selectivity for leukotriene receptors and shows promise as a potential therapeutic agent for asthma and other inflammatory diseases. []

    N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

    • Compound Description: This family of compounds was synthesized and investigated for its reactivity in various chemical reactions, including halogenation and thiocyanation. The research focuses on the impact of steric factors on the reaction outcomes. []

    4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

    • Compound Description: This molecule acts as a platelet-derived growth factor receptor (PDGF) tyrosine kinase inhibitor. It exhibits potential as a therapeutic agent for treating angiotensin II-induced diseases. Studies have explored its use, particularly in combination with antihypertensive agents, for managing hypertension and related conditions. [, ]

    N-{2-Hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide and N-{2-Hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide

    • Compound Description: These two compounds were synthesized and evaluated for their antimicrobial activity. Both compounds exhibited bactericidal and fungicidal activity at specific concentrations against certain bacterial and fungal strains, including Mycobacterium luteum and Aspergillus niger. []

    N-[3-(1-Methyl-1H-2-imidazolyl)propyl]benzamides and N-[3-(1-Methyl-1H-2-imidazolyl)propyl]benzenesulfonamides

    • Compound Description: These series of compounds were synthesized as potential therapeutic agents. The research focused on exploring the effects of different substituents on the benzamide and benzenesulfonamide rings on biological activity. []

    N-[(2RS, 3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

    • Compound Description: YM-09151-2 is a potent neuroleptic agent. It exhibits high affinity for dopamine receptors and has been investigated for its potential in treating schizophrenia and other psychotic disorders. []
    • Relevance: YM-09151-2 shares the benzamide moiety with 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide. Notably, both compounds feature a pyrrolidinyl group, although their connections and substituents differ. YM-09151-2 lacks the sulfonamide group that is central to the target compound's structure. []

    2-Chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2H)-pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide

    • Compound Description: This compound is a potent herbicide that inhibits the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. It is used to control a wide range of broadleaf weeds in various crops. [, ]

    SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

    • Compound Description: SB-772077-B is a potent and selective Rho kinase inhibitor. It has demonstrated efficacy in reducing pulmonary arterial pressure in preclinical models of pulmonary hypertension, indicating its potential as a therapeutic agent for this condition. []
    • Relevance: While both SB-772077-B and 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide contain a pyrrolidine ring, they are otherwise structurally distinct. SB-772077-B is a complex heterocyclic compound with an imidazopyridine core, whereas the target compound is a substituted benzamide. []

    N-(3-[(1H-Pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide

    • Compound Description: This particular molecule has shown potent cytotoxic effects in vitro against several cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and Ishikawa (endometrial cancer). The presence of the sulfonamide and dihydropyridine moieties likely contributes to its anticancer properties. []

    4-Amino-N-1-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide (Amisulpride)

    • Compound Description: Amisulpride is an atypical antipsychotic drug primarily utilized in the treatment of schizophrenia. It displays high affinity for dopamine D2 and D3 receptors and exhibits a unique pharmacological profile compared with other antipsychotics. [, ]
    • Relevance: Amisulpride and 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide both possess a benzamide group and a sulfonyl group (R-SO2-R'). Additionally, both contain a pyrrolidine ring in their structure. The key difference lies in the attachment point of the pyrrolidine ring: in amisulpride, it is directly linked to the benzamide nitrogen, whereas in the target compound, it is part of a longer propyl chain. [, ]

    N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride (AACBA; GSK314181A)

    • Compound Description: AACBA is a selective antagonist of the P2X7 receptor, a ligand-gated ion channel involved in inflammatory and pain signaling pathways. It has shown efficacy in preclinical models of pain and inflammation, suggesting its potential as a therapeutic agent for these conditions. []
    • Relevance: AACBA and 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide share the benzamide core and a pyrrolidine ring, but they are otherwise structurally distinct. AACBA features an adamantan-1-ylmethyl substituent and lacks the sulfonamide group present in the target compound. []

    4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

    • Compound Description: VNO is a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used for treating certain blood cancers. It forms from venetoclax through oxidation and can further rearrange to form venetoclax hydroxylamine impurity (VHA). These impurities are relevant in venetoclax API and tablet manufacturing and are monitored for quality control. []

    2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

    • Compound Description: VHA is another identified oxidative impurity of venetoclax, formed through the Meisenheimer rearrangement of VNO. Like VNO, its presence is monitored in venetoclax manufacturing for quality control purposes. []

    4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

    • Compound Description: 873140 is a potent, noncompetitive allosteric antagonist of the chemokine receptor CCR5. It effectively inhibits HIV-1 entry by blocking the interaction between HIV-1 and CCR5. Studies have demonstrated its persistent blockade of CCR5 and its potential as a therapeutic agent for HIV/AIDS. []
    • Relevance: This compound differs significantly from 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide. It features a complex spirocyclic structure with a triazaspiro[5.5]undecane core, a cyclohexyl group, and a benzoic acid moiety, none of which are present in the target compound. []

    2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

    • Compound Description: HC-067047 is a highly selective and potent antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel. It is widely used in research to investigate the physiological and pathological roles of TRPV4 in various systems, including the nervous, cardiovascular, and respiratory systems. []

    N-((R,S,)-2-Benzyl-3[(S)-(2-amino-4-methylthio)butyldithio]-1-oxopropyl)-L-phenylalanine benzyl ester (RB 101)

    • Compound Description: RB 101 is a potent and selective inhibitor of the enkephalin-catabolizing enzymes, particularly neutral endopeptidase (NEP) and aminopeptidase N (APN). By inhibiting these enzymes, RB 101 prevents the degradation of endogenous enkephalins, leading to prolonged opioid analgesic effects. []
    • Relevance: RB 101 is structurally distinct from 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide. It contains two phenylalanine residues, a benzyl ester, and a dithiolane ring, which are not present in the target compound. []

    4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide (ABT-737)

    • Compound Description: ABT-737 is a BH3 mimetic that inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL. By mimicking the action of pro-apoptotic BH3-only proteins, ABT-737 promotes apoptosis, making it a potential anticancer agent. []

    (2R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide

    • Compound Description: This compound acts as a selective agonist for the 5-HT1A receptor subtype of serotonin receptors. It is often used as a pharmacological tool to investigate the role of 5-HT1A receptors in various physiological and behavioral processes, including anxiety, depression, and cognition. []
    • Relevance: This compound differs significantly from 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide. It lacks both the benzamide and sulfonamide groups characteristic of the target compound. Furthermore, it incorporates a tetralin ring system and a dipropylamino group absent in the target compound. []
    • Compound Description: WAY 100635 is a highly selective antagonist for the 5-HT1A receptor subtype. It is frequently employed as a pharmacological tool to investigate the role of 5-HT1A receptors in various physiological and behavioral processes, including anxiety, depression, and cognition. []
    • Relevance: WAY 100635 is structurally distinct from 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide. It lacks both the benzamide and sulfonamide moieties present in the target compound and incorporates a piperazine ring, a cyclohexane ring, and a pyridine ring absent in the target compound. []

    4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenza-mide

    • Compound Description: This compound shows high affinity for 5-HT2 receptors, specifically the 5-HT2A subtype, and exhibits potential as a tracer for imaging studies, particularly single-photon emission computed tomography (SPECT), to visualize and study 5-HT2 receptors in the brain. []

    N-[(3-p-Fluorophenyl-1-propyl)-4-methyl-4-piperidinyl]-4-amino-5-iodo-2-methoxybenzamide (R93274)

    • Compound Description: R93274 is a highly selective antagonist for the 5-HT2A receptor subtype. It is a valuable pharmacological tool used to investigate the role of 5-HT2A receptors in various physiological and behavioral processes, particularly in the context of the serotonergic system. []
    • Relevance: Both R93274 and 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide share the benzamide core structure. They differ significantly in their substituents, with R93274 featuring a piperidine ring, a fluorophenyl group, and an iodine atom, which are not present in the target compound. []

    N-{2-(6-Amino-4-(4-substitute-phenyl)-5-cyano-3-methyl-pyrazolo(3,4-b)pyridin-1-yl)-acetyl}-4-methyl-N-pyridin-2-yl-benzenesulfonamide

    • Compound Description: This series of sulfonamide derivatives was synthesized and evaluated for their antimicrobial activity. The research focused on exploring the structure-activity relationship of these compounds, aiming to identify potent antimicrobial agents. []

    2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 26)

    • Compound Description: Analog 26 functions as a selective inhibitor of cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. It demonstrates the ability to reduce Mcl-1 levels, a protein involved in apoptosis regulation. The research highlights the potential of targeting CDK5 to sensitize pancreatic cancers to Bcl-2 inhibitors, signifying its potential as an anticancer therapeutic strategy. []
    • Relevance: While both analog 26 and 4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide contain an amide bond (CONH), they are structurally distinct. Analog 26 features a biphenyl group and a pyrazole ring, whereas the target compound has a benzamide moiety and a pyrrolidine ring. []

    Properties

    Product Name

    4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide

    IUPAC Name

    4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide

    Molecular Formula

    C22H29N3O3S

    Molecular Weight

    415.6 g/mol

    InChI

    InChI=1S/C22H29N3O3S/c1-17-8-3-4-9-20(17)24-29(27,28)21-16-19(11-10-18(21)2)22(26)23-12-7-15-25-13-5-6-14-25/h3-4,8-11,16,24H,5-7,12-15H2,1-2H3,(H,23,26)

    InChI Key

    HFZGHWYVIQFNAF-UHFFFAOYSA-N

    SMILES

    CC1=C(C=C(C=C1)C(=O)NCCCN2CCCC2)S(=O)(=O)NC3=CC=CC=C3C

    Canonical SMILES

    CC1=C(C=C(C=C1)C(=O)NCCCN2CCCC2)S(=O)(=O)NC3=CC=CC=C3C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.